Tauro-beta-muricholic acid

Description

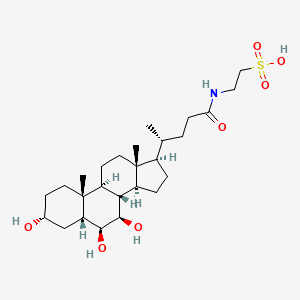

Structure

3D Structure

Properties

Molecular Formula |

C26H45NO7S |

|---|---|

Molecular Weight |

515.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1 |

InChI Key |

XSOLDPYUICCHJX-UZUDEGBHSA-N |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Synonyms |

T-alpha-MC T-beta-MC tauro-alpha-muricholate tauro-alpha-muricholic acid tauro-beta-muricholate tauro-beta-muricholic acid tauromuricholate tauromuricholic acid tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Tauro-beta-muricholic Acid: A Technical Guide to its Discovery, Synthesis, and Role as a Farnesoid X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (TβMCA), a primary bile acid predominantly found in mice, has emerged as a significant modulator of bile acid signaling and metabolic homeostasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological functions of TβMCA, with a particular focus on its role as a natural antagonist of the farnesoid X receptor (FXR). This document details the intricate relationship between the gut microbiota and TβMCA levels, outlines its biosynthetic pathway, and presents its impact on key signaling cascades that regulate lipid and glucose metabolism. Furthermore, this guide includes detailed experimental protocols for the quantification of TβMCA and the assessment of its FXR antagonistic activity, alongside a compilation of relevant quantitative data. Visual diagrams of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms at play.

Discovery and Biological Significance

This compound is a trihydroxylated bile acid that has been identified as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] The discovery of TβMCA as a natural FXR antagonist has significant implications for understanding the complex interplay between the gut microbiome, bile acid signaling, and host metabolism.

The gut microbiota plays a crucial role in regulating the levels of TβMCA.[3][4] In germ-free mice, TβMCA is a major bile acid, whereas its levels are dramatically reduced in conventionally raised mice.[4] This reduction is attributed to the metabolic activity of the gut microbiota, which modifies primary bile acids into secondary bile acids.[3][4] This observation highlights the profound impact of the gut microbiome on the host's metabolic phenotype by modulating the pool of signaling-active bile acids.

The antagonistic activity of TβMCA against FXR has been shown to influence the expression of key genes involved in bile acid synthesis and transport. By inhibiting FXR, TβMCA can alleviate the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4] This has downstream effects on lipid and glucose homeostasis, making TβMCA and its signaling pathways attractive targets for therapeutic intervention in metabolic diseases.[5]

Synthesis of this compound

The biosynthesis of this compound in mice is a multi-step enzymatic process that occurs in the liver. The pathway begins with the conversion of cholesterol into primary bile acids.

The key steps in the synthesis of β-muricholic acid, the precursor to TβMCA, involve the action of the cytochrome P450 enzyme Cyp2c70. This enzyme is responsible for the 6β-hydroxylation of ursodeoxycholic acid (UDCA) to form β-muricholic acid.[6]

Once β-muricholic acid is synthesized, it undergoes conjugation with the amino acid taurine to form this compound. This conjugation reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT).[7][8][9] The conjugation of bile acids with taurine or glycine increases their solubility and facilitates their role in digestion and signaling.

Quantitative Data

The following tables summarize the key quantitative data related to this compound.

| Parameter | Value | Reference |

| FXR Antagonism (IC50) | 40 µM | [1][2] |

| Gly-MCA FXR Antagonism (IC50) | Not explicitly found, but identified as a potent FXR inhibitor | [7] |

| GUDCA FXR Antagonism (IC50) | 77.2 µM | [10] |

| TUDCA FXR Antagonism (IC50) | 75.1 µM | [10] |

| HCA FXR Antagonism (IC50) | 70.1 µM | [10] |

| Condition | Tissue/Sample | TβMCA Concentration/Level | Reference |

| Germ-free mice | Cecal contents | Significantly higher than conventional mice | [6] |

| Conventional mice | Cecal contents | Dramatically reduced compared to germ-free mice | [4] |

| Germ-free mice on control diet | Gallbladder | Predominantly Tβ/ωMCA | [6] |

| Germ-free mice on cholic acid supplemented diet | Gallbladder | Predominantly Taurocholic acid (TCA) | [6] |

| Germ-free mice on control diet | Cecum | Lower total bile acids compared to CA supplemented diet | [6] |

| Germ-free mice on cholic acid supplemented diet | Cecum | Significantly higher total bile acids, mainly TCA | [6] |

Signaling Pathways

This compound exerts its biological effects primarily through the antagonism of the farnesoid X receptor (FXR). This interaction triggers a cascade of signaling events that impact bile acid homeostasis, lipid metabolism, and glucose regulation. The two primary signaling axes affected by TβMCA are the intestinal FXR-FGF15 pathway and the hepatic FXR-SHP pathway.

Intestinal FXR-FGF15 Signaling Pathway

In the ileum, FXR is activated by bile acids, leading to the induction of fibroblast growth factor 15 (FGF15; FGF19 in humans).[11][12] FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor FGFR4, leading to the repression of CYP7A1 expression and thus inhibiting bile acid synthesis.[13] By antagonizing FXR in the intestine, TβMCA prevents the induction of FGF15, thereby relieving the inhibition of CYP7A1 in the liver and promoting bile acid synthesis.[3][4]

Hepatic FXR-SHP Signaling Pathway

In the liver, FXR activation by bile acids induces the expression of the small heterodimer partner (SHP), a nuclear receptor that in turn represses the transcription of CYP7A1.[13] By antagonizing hepatic FXR, TβMCA can potentially reduce SHP expression, leading to derepression of CYP7A1 and increased bile acid synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of TβMCA in biological samples. Specific parameters may need to be optimized based on the instrument and matrix.

5.1.1. Sample Preparation

-

Serum/Plasma: To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., this compound-d4).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Tissue (Liver, Intestine): Homogenize 50-100 mg of tissue in 1 mL of ice-cold methanol/water (80:20, v/v) containing an internal standard.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and proceed with evaporation and reconstitution as described for serum/plasma.

-

Fecal/Cecal Contents: Lyophilize the sample to determine the dry weight.

-

Extract a known weight of the lyophilized sample with a suitable solvent mixture (e.g., methanol/water) containing an internal standard.

-

Process the extract as described for tissue samples.

5.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate TβMCA from other bile acids.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for TβMCA and its internal standard. For TβMCA (C26H45NO7S), the precursor ion [M-H]- is m/z 514.3. Product ions will need to be determined by infusion and fragmentation of a standard.

5.1.3. Data Analysis

-

Construct a calibration curve using known concentrations of TβMCA standard.

-

Quantify the concentration of TβMCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

FXR Antagonist Luciferase Reporter Assay

This protocol describes a cell-based assay to determine the FXR antagonistic activity of TβMCA.

5.2.1. Materials

-

HEK293T or HepG2 cells.

-

FXR expression vector.

-

FXR-responsive element (FXRE)-luciferase reporter vector.

-

Renilla luciferase vector (for normalization).

-

Lipofectamine 2000 or a similar transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

White, opaque 96-well plates.

-

FXR agonist (e.g., GW4064 or CDCA).

-

This compound.

5.2.2. Procedure

-

Cell Seeding: Seed HEK293T or HepG2 cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.[1]

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Treatment:

-

Prepare a solution of the FXR agonist (e.g., GW4064 at its EC50 concentration).

-

Prepare serial dilutions of TβMCA.

-

Treat the cells with the FXR agonist alone (positive control), vehicle (negative control), or the FXR agonist in combination with different concentrations of TβMCA.

-

-

Incubation: Incubate the treated cells for another 18-24 hours.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[1]

-

5.2.3. Data Analysis

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of FXR inhibition for each concentration of TβMCA relative to the agonist-only control.

-

Plot the percentage of inhibition against the log concentration of TβMCA and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for FXR Target Genes

This protocol outlines the steps to measure the mRNA expression of FXR target genes, such as Shp and Fgf15, in response to TβMCA treatment in vivo.

5.3.1. Animal Treatment and Tissue Collection

-

Treat mice with TβMCA or a vehicle control via an appropriate route of administration (e.g., oral gavage).

-

At the desired time point, euthanize the mice and collect tissues of interest (e.g., ileum for Fgf15 and liver for Shp).

-

Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.

5.3.2. RNA Extraction and cDNA Synthesis

-

Extract total RNA from the tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

5.3.3. qPCR

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (Shp, Fgf15) and a reference gene (e.g., Gapdh, Actb), and a suitable SYBR Green or probe-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

5.3.4. Data Analysis

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the relative gene expression between the TβMCA-treated and vehicle-treated groups.

Conclusion

This compound stands as a fascinating example of the intricate communication between the gut microbiota and host metabolism. Its discovery as a natural FXR antagonist has opened new avenues for research into the role of bile acids as signaling molecules. The ability of TβMCA to modulate key metabolic pathways through the FXR-FGF15 and FXR-SHP axes underscores its potential as a therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the biology of TβMCA and explore its therapeutic applications. Future research should focus on elucidating the precise mechanisms of TβMCA synthesis and degradation by the gut microbiota, as well as on developing potent and selective modulators of the TβMCA signaling pathway for clinical use.

References

- 1. benchchem.com [benchchem.com]

- 2. wjgnet.com [wjgnet.com]

- 3. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]

- 9. bile acid-CoA:amino acid N-acyltransferase(EC 2.3.1.65) - Creative Enzymes [creative-enzymes.com]

- 10. A physiologically based model of bile acid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Intestinal FGF15 regulates bile acid and cholesterol metabolism but not glucose and energy balance [insight.jci.org]

- 12. Regulation of Fgf15 expression in the intestine by glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Tauro-beta-muricholic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tauro-β-muricholic acid (T-β-MCA), a taurine-conjugated bile acid with significant implications for metabolic research and drug development. This document details its chemical structure, physicochemical properties, biological functions as a farnesoid X receptor (FXR) antagonist, and its intricate relationship with the gut microbiota. Detailed experimental methodologies and signaling pathway diagrams are provided to support further investigation into this promising molecule.

Chemical Structure and Properties

Tauro-β-muricholic acid is a murine primary bile acid, meaning it is synthesized in the liver of mice from cholesterol. It is characterized by a sterol nucleus with hydroxyl groups at the 3α, 6β, and 7β positions, and a taurine molecule conjugated to the C-24 carboxyl group.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | [1] |

| Synonyms | T-β-MCA, Tauro-beta-muricholate, TβMCA | [1] |

| CAS Number | 25696-60-0 | [1] |

| Molecular Formula | C26H45NO7S | [1] |

| Molecular Weight | 515.7 g/mol | [1] |

| Sodium Salt Formula | C26H44NNaO7S | |

| Sodium Salt Mol. Wt. | 537.69 g/mol |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | |

| Solubility | Soluble in DMSO | |

| pKa (strongest acidic) | -0.72 (predicted) | [2] |

| logP | 1.18 (predicted) | [2] |

Biological Activity and Signaling Pathways

Tauro-β-muricholic acid is a well-established antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] By inhibiting FXR, T-β-MCA influences a cascade of downstream signaling events, primarily in the enterohepatic system (gut and liver).

FXR Antagonism

T-β-MCA acts as a competitive antagonist of FXR.[5] This antagonism prevents the binding of endogenous FXR agonists, such as chenodeoxycholic acid (CDCA), thereby inhibiting the transcriptional activity of FXR. This leads to the modulation of FXR target genes, including the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (FGF19 in humans).[3][6]

Signaling Pathways

The primary signaling pathway affected by T-β-MCA is the FXR-mediated regulation of bile acid synthesis. In the intestine, FXR activation by bile acids normally induces the expression of FGF15. FGF15 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing intestinal FXR, T-β-MCA reduces FGF15 expression, leading to increased CYP7A1 expression and consequently, an increase in bile acid synthesis.[3][4]

In the liver, FXR activation normally induces the expression of SHP, which also acts as a transcriptional repressor of CYP7A1.[5] T-β-MCA's antagonism of hepatic FXR can also contribute to the upregulation of bile acid synthesis.

Figure 1: T-β-MCA antagonism of the FXR signaling pathway in the enterohepatic system.

Role in Gut Microbiota and Metabolism

The gut microbiota plays a crucial role in the metabolism of bile acids, including the regulation of T-β-MCA levels. In turn, T-β-MCA can influence the composition and function of the gut microbiota, creating a complex bidirectional relationship.[3][4]

Gut Microbiota-Mediated Metabolism

In germ-free mice, levels of T-β-MCA are significantly elevated.[3] Colonization with a conventional gut microbiota leads to a reduction in T-β-MCA levels, primarily through the deconjugation of taurine by bile salt hydrolases (BSHs) produced by gut bacteria.[7] This suggests that the gut microbiota directly modulates the pool of this potent FXR antagonist.

Effects on Host Metabolism

By antagonizing FXR, T-β-MCA can have profound effects on host metabolism. Increased bile acid synthesis resulting from FXR inhibition can lead to increased cholesterol catabolism.[8] Furthermore, alterations in the bile acid pool composition can impact lipid and glucose homeostasis. Studies have shown that intestinal FXR antagonism by T-β-MCA derivatives can improve insulin sensitivity and reduce obesity-related metabolic disorders in mice.[7]

References

- 1. tauro-beta-Muricholic acid | C26H45NO7S | CID 21124703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tauro-b-muricholic acid (HMDB0000932) [hmdb.ca]

- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of this compound, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota [mdpi.com]

- 5. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combining ASBT inhibitor and FGF15 treatments enhances therapeutic efficacy against cholangiopathy in female but not male Cyp2c70 KO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muricholic Acids Promote Resistance to Hypercholesterolemia in Cholesterol-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tauro-beta-muricholic Acid in Murine Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (T-β-MCA), a primary conjugated bile acid abundant in mice, has emerged as a critical signaling molecule with profound effects on metabolic homeostasis. Primarily recognized as a potent and selective antagonist of the farnesoid X receptor (FXR), T-β-MCA stands at the intersection of host and microbial metabolism. Its concentration and activity are intricately regulated by the gut microbiota, which in turn influences a cascade of downstream signaling events impacting bile acid synthesis, lipid and glucose metabolism, and inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted role of T-β-MCA in mice, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.

Core Function: A Natural Antagonist of the Farnesoid X Receptor (FXR)

This compound functions as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1] Unlike many other primary bile acids that activate FXR, T-β-MCA's inhibitory action provides a crucial counterbalance for maintaining metabolic homeostasis.[2]

Quantitative Data on T-β-MCA's FXR Antagonism

The antagonistic potency of T-β-MCA on FXR has been quantified, providing a basis for its physiological and potential pharmacological effects.

| Parameter | Value | Species | Reference |

| IC50 for FXR | 40 μM | Mouse | [3] |

Regulation by the Gut Microbiota

The composition of the gut microbiota is a major determinant of T-β-MCA levels in mice. Germ-free (GF) mice, lacking a gut microbiome, exhibit significantly higher concentrations of T-β-MCA compared to conventionally raised (CONV-R) mice.[4][5] This is largely due to the absence of bacterial bile salt hydrolases (BSHs) in GF mice, which would otherwise deconjugate T-β-MCA.[6] Certain bacterial species, such as Lactobacillus johnsonii, have been identified to possess robust BSH activity against T-β-MCA, thereby reducing its levels in the gut.[2][7]

Quantitative Comparison of T-β-MCA Levels

The profound impact of the gut microbiota on T-β-MCA concentrations is evident in comparative studies between GF and CONV-R mice.

| Tissue/Fluid | Mouse Model | T-β-MCA Concentration | Fold Change (GF vs. CONV-R) | Reference |

| Liver | Germ-Free (GF) | Elevated | Higher | [8] |

| Liver | Conventionally Raised (CONV-R) | Lower | - | [8] |

| Feces | Germ-Free (GF) | Dominated by β-muricholic acid | 4.5-fold increase in β-MCA | [5] |

| Feces | Conventionally Raised (CONV-R) | Lower levels of β-muricholic acid | - | [5] |

Signaling Pathways and Metabolic Consequences

By antagonizing FXR in the intestine, T-β-MCA initiates a signaling cascade that influences hepatic bile acid synthesis. This regulation is primarily mediated through the Fibroblast Growth Factor 15 (FGF15) and Small Heterodimer Partner (SHP) pathways.

The Intestinal T-β-MCA-FXR-FGF15 Axis

In the ileum, FXR activation by agonist bile acids normally induces the expression of FGF15. FGF15 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9] By antagonizing intestinal FXR, elevated levels of T-β-MCA inhibit the induction of FGF15, thereby relieving the suppression of hepatic CYP7A1 and leading to increased bile acid production.[10][11]

T-β-MCA-FXR-FGF15 Signaling Pathway.

The Hepatic T-β-MCA-FXR-SHP Axis

In the liver, FXR activation induces the expression of SHP, which also acts as a transcriptional repressor of CYP7A1.[11] T-β-MCA can also antagonize hepatic FXR, leading to reduced SHP expression and consequently, increased CYP7A1 transcription and bile acid synthesis.[10][11]

T-β-MCA-FXR-SHP Signaling Pathway in the Liver.

Role in Liver Physiology and Pathophysiology

Beyond its role in bile acid homeostasis, T-β-MCA has been implicated in various aspects of liver health and disease.

Cytoprotection and Anti-Apoptotic Effects

T-β-MCA has demonstrated cytoprotective properties in hepatocytes. It can restrict hepatocellular apoptosis induced by pro-apoptotic bile acids like glycochenodeoxycholic acid (GCDCA) and palmitate.[12] This protective effect is achieved by preserving the mitochondrial membrane potential and inhibiting the translocation of the pro-apoptotic protein Bax to the mitochondria.[12]

Involvement in Liver Inflammation

Elevated levels of T-β-MCA have been associated with liver inflammation in murine models, particularly in the context of exposure to environmental toxicants like antimony and copper.[10] In these models, increased T-β-MCA, linked to a reduction in Lactobacillus spp., leads to the inhibition of the FXR-FGF15 and FXR-SHP pathways, resulting in increased total bile acid concentrations and subsequent liver inflammation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of T-β-MCA in mice.

Generation and Handling of Germ-Free Mice

The study of T-β-MCA's interaction with the gut microbiota relies heavily on gnotobiotic mouse models.

-

Housing: Germ-free mice are maintained in flexible film isolators under sterile conditions. All food, water, and bedding must be autoclaved.[13]

-

Sterility Monitoring: Regular monitoring of the isolator's sterility is crucial. This can be done by culturing fecal samples in various broths (e.g., BHI, Sabouraud, nutrient broths) under both aerobic and anaerobic conditions to check for bacterial or fungal growth.[14] Molecular methods, such as PCR with universal 16S rRNA primers, can also be used to detect microbial DNA in fecal samples.[13]

-

Rederivation: New germ-free lines can be established through sterile embryo transfer into pseudo-pregnant germ-free females.[15]

Workflow for Generating and Maintaining Germ-Free Mice.

Bile Acid Extraction and Analysis by UPLC-MS/MS

Accurate quantification of T-β-MCA and other bile acids is essential.

-

Sample Preparation (Liver Tissue):

-

Weigh approximately 50 mg of frozen liver tissue.

-

Homogenize the tissue in ice-cold methanol containing deuterated internal standards.[1]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.[1]

-

Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.[1]

-

-

Sample Preparation (Serum):

-

UPLC-MS/MS Analysis:

Analysis of Gene Expression in Mouse Tissues

To study the downstream effects of T-β-MCA on gene regulation, quantitative real-time PCR (qRT-PCR) is commonly employed.

-

RNA Extraction:

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from total RNA using a reverse transcriptase kit.[18]

-

-

qRT-PCR:

Conclusion and Future Directions

This compound is a key regulator of murine metabolism, acting as a natural antagonist to FXR. Its levels are tightly controlled by the gut microbiota, highlighting a critical host-microbe interaction that influences systemic physiology. The antagonistic action of T-β-MCA on the FXR-FGF15/SHP signaling axis has significant implications for bile acid homeostasis, lipid metabolism, and hepatic inflammation. Furthermore, its cytoprotective effects in hepatocytes suggest potential therapeutic applications.

Future research should focus on further elucidating the specific microbial species and enzymes responsible for T-β-MCA metabolism. Investigating the role of T-β-MCA in various metabolic disease models in mice will be crucial for understanding its therapeutic potential. The development of synthetic T-β-MCA analogs or strategies to modulate its endogenous levels through targeted manipulation of the gut microbiota could offer novel approaches for the treatment of metabolic and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of a mouse Lactobacillus johnsonii strain with deconjugase activity against the FXR antagonist T-β-MCA | PLOS One [journals.plos.org]

- 3. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of this compound, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.sahmri.org.au [research.sahmri.org.au]

- 8. Metabolic reconstitution of germ-free mice by a gnotobiotic microbiota varies over the circadian cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. mdpi.com [mdpi.com]

- 12. Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 14. researchgate.net [researchgate.net]

- 15. What we need to know about the germ-free animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ileum Gene Expression in Response to Acute Systemic Inflammation in Mice Chronically Fed Ethanol: Beneficial Effects of Elevated Tissue n-3 PUFAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RNA-Seq Reveals Different Gene Expression in Liver-Specific Prohibitin 1 Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation of control genes and a standardised protocol for quantifying gene expression in the livers of C57BL/6 and ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]

Tauro-beta-muricholic Acid: A Primary Bile Acid with Potent Farnesoid X Receptor Antagonism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tauro-beta-muricholic acid (T-β-MCA) is a primary bile acid predominantly found in mice.[1][2] Unlike the primary bile acids in humans, cholic acid and chenodeoxycholic acid, T-β-MCA possesses a unique structure and physiological role, primarily characterized by its potent antagonism of the Farnesoid X Receptor (FXR).[1][3][4] This technical guide provides an in-depth overview of T-β-MCA, including its synthesis, physiological functions, and the experimental protocols used for its study. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating bile acid signaling pathways.

Core Concepts

Classification and Synthesis

T-β-MCA is classified as a primary bile acid in mice, meaning it is synthesized directly from cholesterol in the liver.[5][6] The synthesis of β-muricholic acid (β-MCA), the precursor to T-β-MCA, involves a series of enzymatic reactions. A key enzyme in this pathway is Cytochrome P450 2c70 (CYP2C70), which is responsible for the 6β-hydroxylation of ursodeoxycholic acid (UDCA) to form β-MCA.[7][8] Following its synthesis, β-MCA is conjugated with the amino acid taurine to form T-β-MCA.[9]

Physiological Role and Signaling Pathways

The most well-characterized function of T-β-MCA is its role as a potent and competitive antagonist of the Farnesoid X Receptor (FXR).[1][3][4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[6] By antagonizing FXR, T-β-MCA influences several downstream signaling events.

One of the key pathways regulated by T-β-MCA is the FXR-Fibroblast Growth Factor 15 (FGF15) axis. In the intestine, FXR activation normally induces the expression of FGF15, which then travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][10] By inhibiting intestinal FXR, T-β-MCA can lead to reduced FGF15 expression and consequently, an increase in bile acid synthesis.[4][11]

The gut microbiota plays a significant role in regulating the levels of T-β-MCA.[4] In germ-free mice, levels of T-β-MCA are significantly elevated compared to conventionally raised mice.[4][12] This is because the gut microbiota can deconjugate and further metabolize T-β-MCA, thereby reducing its concentration and alleviating its antagonistic effect on FXR.[5][13]

While primarily known as an FXR antagonist, the interaction of T-β-MCA with the Takeda G-protein coupled receptor 5 (TGR5), another key bile acid receptor, is less definitively established. Some evidence suggests bile acids can activate TGR5, but specific data on T-β-MCA's direct agonistic or antagonistic activity on TGR5 is not as robust as for FXR.[9]

Quantitative Data

The following tables summarize key quantitative data related to T-β-MCA.

Table 1: FXR Antagonism of this compound

| Parameter | Value | Reference |

| IC50 for FXR Antagonism | 40 µM | [3] |

Table 2: Bile Acid Composition in Germ-Free vs. Conventionally Raised Mice (Fecal Samples)

| Bile Acid | Germ-Free (nmol/g) | Conventionally Raised (nmol/g) | Reference |

| Tauro-β-muricholic acid (T-β-MCA) | High (Specific values vary across studies) | Low to undetectable | [14][15] |

| Unconjugated β-muricholic acid | Low | High | [14] |

| Other Secondary Bile Acids (e.g., DCA, LCA) | Undetectable | Present | [16] |

Note: The absolute concentrations can vary depending on the specific study, diet, and analytical methods used. The general trend of high T-β-MCA in germ-free mice is a consistent finding.

Experimental Protocols

Bile Acid Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of T-β-MCA and other bile acids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

-

Plasma/Serum: Protein precipitation is a common method. Add a 4-fold volume of cold methanol to the sample, vortex, and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. Collect the supernatant.[14]

-

Fecal Samples: Homogenize fecal pellets in a solvent like methanol. Centrifuge to pellet solids and collect the supernatant.[14]

-

Liver Tissue: Homogenize the tissue in an appropriate solvent (e.g., methanol). Follow with protein precipitation and centrifugation as described for plasma/serum.[17]

b. Solid-Phase Extraction (SPE) (Optional Cleanup):

For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge. This step helps to remove interfering lipids.[14]

c. LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation. A gradient elution with mobile phases consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% formic acid) is typically employed.[14][18]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Specific precursor and product ion transitions for T-β-MCA and other bile acids of interest should be optimized.[14][18]

-

Quantification: Use a stable isotope-labeled internal standard for T-β-MCA (if available) or a structurally similar bile acid for accurate quantification. Generate a standard curve with known concentrations of T-β-MCA.[18]

FXR Antagonism Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the FXR antagonistic activity of T-β-MCA.

a. Cell Culture and Transfection:

-

Use a suitable cell line, such as the human intestinal cell line Caco-2 or HEK293T cells.[19]

-

Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements (FXREs).[19]

b. Assay Procedure:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence and absence of varying concentrations of T-β-MCA.

-

Include appropriate controls (vehicle control, agonist-only control).

-

Incubate for a sufficient period (e.g., 24 hours) to allow for gene expression.[19]

c. Luciferase Activity Measurement:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[19]

-

A decrease in luciferase activity in the presence of T-β-MCA indicates FXR antagonism.

TGR5 Activation Assay (cAMP Measurement)

This protocol outlines a method to assess the potential activation of TGR5 by T-β-MCA.

a. Cell Culture:

-

Use a cell line engineered to overexpress TGR5, such as HEK293-TGR5 cells.[20]

b. Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Treat the cells with varying concentrations of T-β-MCA.

-

Include a known TGR5 agonist (e.g., lithocholic acid or INT-777) as a positive control and a vehicle control.[20]

-

Incubate for a short period (e.g., 30 minutes) at 37°C.[20]

c. cAMP Measurement:

-

Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).[20]

-

An increase in cAMP levels in response to T-β-MCA would suggest TGR5 agonism.

Visualizations

Caption: Enzymatic synthesis pathway of this compound in the liver.

References

- 1. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gut microbiota regulates bile acid metabolism by reducing the levels of this compound, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Cyp2c70 is responsible for the species difference in bile acid metabolism between mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of bile acids in conventional and germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of the Gut Microbiota in Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. The Role of Intestinal Microbiota in Regulating the Metabolism of Bile Acids Is Conserved Across Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

The Gut Microbiota's Antagonist: A Technical Guide to Tauro-beta-muricholic Acid and its Interaction with the Farnesoid X Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (TβMCA), a primary conjugated bile acid abundant in the murine gut, has emerged as a critical signaling molecule at the interface of the host and its gut microbiota. This technical guide provides an in-depth exploration of the intricate relationship between TβMCA, the gut microbiome, and host physiology, with a particular focus on its role as a potent antagonist of the farnesoid X receptor (FXR). We will delve into the quantitative differences in TβMCA levels dictated by the presence of gut microbiota, the downstream consequences on host gene expression, and the detailed experimental protocols necessary to investigate these interactions. This guide is intended to serve as a comprehensive resource for researchers in metabolic disease, gastroenterology, and drug development, providing the foundational knowledge and practical methodologies to explore the therapeutic potential of modulating this critical host-microbe signaling axis.

Introduction: this compound - A Key Mediator of Host-Microbe Crosstalk

Bile acids, traditionally known for their role in lipid digestion, are now recognized as pleiotropic signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1] The composition of the bile acid pool is profoundly shaped by the gut microbiota, which biotransform primary bile acids synthesized in the liver into a diverse array of secondary bile acids.[2] this compound (TβMCA) is a taurine-conjugated primary bile acid that is particularly abundant in mice.[3] Its physiological significance stems from its function as a natural antagonist of the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[4][5] The gut microbiota plays a pivotal role in modulating TβMCA levels, thereby influencing FXR signaling and impacting host metabolism.[2][3]

The Gut Microbiota's Influence on TβMCA Levels and FXR Signaling

The presence of a conventional gut microbiota dramatically alters the bile acid profile, leading to a significant reduction in TβMCA levels compared to germ-free (GF) conditions. This microbial-driven reduction in an endogenous FXR antagonist has profound consequences for host physiology.

Quantitative Differences in TβMCA and Gut Microbiota Composition

The tables below summarize the key quantitative differences observed between germ-free and conventionally raised mice.

| Parameter | Germ-Free (GF) Mice | Conventionally Raised (CONV-R) Mice | Reference |

| TβMCA Concentration in Cecum (µmol/g) | High | Significantly Reduced | [3] |

| Relative Abundance of Firmicutes | Lower | Higher | [1][6] |

| Relative Abundance of Bacteroidetes | Higher | Lower | [1][6] |

Table 1: Impact of Gut Microbiota on Cecal TβMCA Concentration and Major Bacterial Phyla.

Downstream Effects on FXR Target Gene Expression

The microbial-mediated reduction in TβMCA alleviates the antagonism of FXR, leading to the activation of its target genes in the ileum and liver. This signaling cascade is crucial for maintaining bile acid homeostasis.

| Gene | Tissue | Expression Change in CONV-R vs. GF Mice | Function | Reference |

| Fgf15 (Fibroblast growth factor 15) | Ileum | Increased | Inhibits bile acid synthesis in the liver | [2][5] |

| Shp (Small heterodimer partner) | Liver | Increased | Inhibits bile acid synthesis | [7] |

| Cyp7a1 (Cholesterol 7α-hydroxylase) | Liver | Decreased | Rate-limiting enzyme in bile acid synthesis | [2][8] |

Table 2: Gut Microbiota-Dependent Regulation of FXR Target Genes.

Signaling Pathway: The TβMCA-FXR-FGF15 Axis

The interaction between TβMCA and the gut microbiota primarily influences the FXR signaling pathway in the enterohepatic circulation. The following diagram illustrates this critical signaling cascade.

Caption: TβMCA-FXR Signaling Pathway in the Gut-Liver Axis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the interaction between TβMCA and the gut microbiota.

Animal Models

-

Germ-Free (GF) and Conventionalized Mice: Swiss Webster or C57BL/6J GF mice are maintained in sterile flexible-film isolators. Conventionalization is achieved by co-housing GF mice with conventionally raised (CONV-R) mice or by oral gavage of cecal contents from CONV-R donors.[9]

Bile Acid Extraction and Analysis

This protocol outlines the extraction of bile acids from intestinal contents for quantification by UPLC-MS/MS.

Caption: Experimental Workflow for Bile Acid Extraction.

Protocol:

-

Harvest ileal and cecal contents from mice and immediately flash-freeze in liquid nitrogen.[10]

-

Weigh the frozen samples and homogenize in a 2:1:1 mixture of ethanol:chloroform:methanol using a bead beater.[10]

-

Centrifuge the homogenate at 20,000 x g at 4°C for 15 minutes to pellet debris.[10]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.[10]

-

Reconstitute the dried extract in methanol for UPLC-MS/MS analysis.[10]

-

Perform UPLC-MS/MS using a C18 reverse-phase column and a triple quadrupole mass spectrometer in negative ion mode.[11][12]

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol describes the process of analyzing the gut microbial composition from fecal samples.

Protocol:

-

Collect fresh fecal samples from mice and store them at -80°C.[13]

-

Extract microbial genomic DNA from fecal samples using a commercially available kit (e.g., E.Z.N.A.® soil DNA Kit).[13]

-

Amplify the V3-V4 variable region of the 16S rRNA gene using specific primers.[13]

-

Perform paired-end sequencing on an Illumina MiSeq platform.[4]

-

Process the raw sequencing data using pipelines such as QIIME2 or DADA2 for quality filtering, denoising, and taxonomic assignment against a reference database (e.g., SILVA or Greengenes).[4][14]

Gene Expression Analysis by qPCR

This protocol details the quantification of FXR target gene expression in liver and ileal tissues.

Protocol:

-

Isolate total RNA from frozen liver or ileal tissue using TRIzol reagent according to the manufacturer's protocol.[15]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]

-

Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan-based assays with gene-specific primers for Fxr, Fgf15, Shp, Cyp7a1, and a housekeeping gene (e.g., Gapdh or Rplp0) for normalization.[15][16]

-

Calculate the relative gene expression using the ΔΔCt method.[9]

Therapeutic Implications and Future Directions

The discovery of TβMCA as a gut microbiota-regulated FXR antagonist has opened new avenues for therapeutic intervention in metabolic diseases.

TβMCA and Metabolic Diseases

Studies have shown that elevated levels of TβMCA, achieved through antibiotic treatment or in germ-free mice, are associated with resistance to diet-induced obesity and improved glucose tolerance. This suggests that antagonizing intestinal FXR could be a viable strategy for treating non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

| Metabolic Parameter | Effect of Increased TβMCA / Intestinal FXR Antagonism | Reference |

| Body Weight Gain (on High-Fat Diet) | Reduced | [17][18] |

| Fasting Blood Glucose | Reduced | [19] |

| Serum Triglycerides | Reduced | [20] |

| Hepatic Steatosis | Ameliorated | [21] |

Table 3: Metabolic Effects of Increased TβMCA and Intestinal FXR Antagonism in Murine Models.

Logical Relationship for Therapeutic Development

The following diagram illustrates the logical framework for developing therapeutics based on the TβMCA-FXR axis.

Caption: Logical Flow for Therapeutic Strategy Development.

Conclusion

This compound stands as a prime example of the intricate biochemical communication between the gut microbiota and the host. Its role as an endogenous FXR antagonist, tightly regulated by the microbial community, has significant implications for host metabolism. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this interaction and to explore its potential for the development of novel therapeutics for a range of metabolic disorders. Future research should focus on identifying the specific bacterial species and enzymes responsible for TβMCA metabolism and on translating the findings from murine models to human physiology.

References

- 1. Establishment of murine gut microbiota in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut microbiota regulates bile acid metabolism by reducing the levels of this compound, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative evaluation of establishing a human gut microbial community within rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transgenic mice lacking FGF15/19-SHP phosphorylation display altered bile acids and gut bacteria, promoting nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fibroblast growth factor 15 deficiency impairs liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Bile acid extractions [bio-protocol.org]

- 11. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Fecal Collection and 16S rRNA Sequencing [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Hepatic Deletion of X-Box Binding Protein 1 in FXR Null Mice Leads to Enhanced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI Insight - Intestinal FGF15 regulates bile acid and cholesterol metabolism but not glucose and energy balance [insight.jci.org]

- 17. Bile acid supplementation decreases body mass gain in C57BL/6J but not 129S6/SvEvTac mice without increasing energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bile acid supplementation decreases body mass gain in C57BL/6J but not 129S6/SvEvTac mice without increasing energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Bile Acid TUDCA Improves Beta-Cell Mass and Reduces Insulin Degradation in Mice With Early-Stage of Type-1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Tauro-beta-muricholic Acid (T-β-MCA) Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (T-β-MCA) is a primary bile acid, predominantly found in mice, that has garnered significant attention as a key signaling molecule in the regulation of metabolic and inflammatory pathways. Unlike many other bile acids that act as agonists for the farnesoid X receptor (FXR), T-β-MCA is a potent and selective antagonist of this nuclear receptor. This unique characteristic positions T-β-MCA as a critical modulator of bile acid homeostasis, lipid and glucose metabolism, and intestinal inflammation. This technical guide provides an in-depth overview of the core signaling pathways of T-β-MCA, with a focus on its interaction with FXR and other potential receptors. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways of this compound

The primary and most well-characterized signaling pathway of T-β-MCA revolves around its competitive and reversible antagonism of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Beyond FXR, emerging evidence suggests potential interactions with other signaling molecules, including the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Sphingosine-1-Phosphate Receptor 2 (S1PR2).

Farnesoid X Receptor (FXR) Antagonism

T-β-MCA acts as a natural antagonist of FXR, thereby inhibiting the signaling cascade that is typically initiated by FXR agonists like chenodeoxycholic acid (CDCA).[2] This antagonism has profound effects on the regulation of bile acid synthesis and metabolism.

The canonical FXR signaling pathway involves the binding of an agonist, which leads to the heterodimerization of FXR with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets of FXR include Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15 (FGF15) in the intestine (FGF19 in humans).[1][3]

By antagonizing FXR, T-β-MCA prevents the induction of SHP and FGF15.[1] The lack of FGF15 signaling from the intestine to the liver relieves the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][4] This ultimately leads to an increase in the synthesis of new bile acids from cholesterol.

Figure 2: Generalized GPBAR1 (TGR5) signaling pathway and the potential modulatory role of T-β-MCA.

Sphingosine-1-Phosphate Receptor 2 (S1PR2) and Gasdermin D (GSDMD) Signaling

Recent studies have implicated T-β-MCA in the regulation of inflammatory responses through a novel pathway involving S1PR2 and Gasdermin D (GSDMD). It has been suggested that T-β-MCA can inhibit S1PR2, a receptor involved in inflammatory signaling. [5]This inhibition may lead to a downstream reduction in the activation of GSDMD, a key executioner of pyroptosis, a form of inflammatory cell death. This pathway represents a promising new area of research for the therapeutic application of T-β-MCA in inflammatory diseases.

Quantitative Data

The following table summarizes key quantitative data related to the signaling activities of this compound.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| IC50 | Farnesoid X Receptor (FXR) | 40 µM | Not Specified | Competitive and reversible antagonism | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of T-β-MCA signaling pathways.

Farnesoid X Receptor (FXR) Reporter Assay

This protocol is designed to assess the agonist or antagonist activity of compounds on the Farnesoid X Receptor.

Objective: To quantify the antagonistic effect of T-β-MCA on FXR activation.

Materials:

-

HEK293T cells

-

FXR expression plasmid

-

RXR expression plasmid

-

FXR-responsive reporter plasmid (e.g., containing a luciferase gene under the control of an SHP or BSEP promoter)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

FXR agonist (e.g., GW4064 or CDCA)

-

This compound (T-β-MCA)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, and the FXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

-

Treatment:

-

For antagonist assessment, pre-incubate the cells with varying concentrations of T-β-MCA for 1-2 hours.

-

Add a fixed concentration of an FXR agonist (e.g., the EC50 concentration of GW4064) to the wells, including those pre-treated with T-β-MCA.

-

Include control wells with vehicle only, agonist only, and T-β-MCA only.

-

-

Incubation: Incubate the cells for another 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the percent inhibition of the agonist response by T-β-MCA and determine the IC50 value.

dot

References

- 1. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Bile acid signaling pathways increase stability of Small Heterodimer Partner (SHP) by inhibiting ubiquitin-proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Apoptotic Properties of Tauro-β-muricholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-β-muricholic acid (TβMCA), a primary conjugated bile acid, has emerged as a significant cytoprotective agent with potent anti-apoptotic properties, particularly in the context of liver injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-apoptotic effects of TβMCA, detailed experimental protocols for their investigation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of hepatology, apoptosis, and drug development.

Core Anti-Apoptotic Mechanism of Tauro-β-muricholic Acid

The primary anti-apoptotic function of Tauro-β-muricholic acid lies in its ability to mitigate cell death induced by lipotoxic agents such as hydrophobic bile acids and free fatty acids. TβMCA exerts its protective effects by intervening in the intrinsic (mitochondrial) pathway of apoptosis. The central mechanism of action is the inhibition of the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][2] This action preserves the mitochondrial membrane potential (MMP), a critical factor in maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors like cytochrome c.[1][2]

Signaling Pathways

TβMCA has been shown to counteract apoptosis induced by pro-apoptotic stimuli like glycochenodeoxycholic acid (GCDCA) and the saturated free fatty acid palmitate.

GCDCA-Induced Apoptosis: GCDCA, a hydrophobic bile acid, induces apoptosis through both the extrinsic and intrinsic pathways. It can activate death receptors such as Fas, leading to the activation of caspase-8 and subsequent cleavage of Bid to tBid.[3] tBid then promotes the translocation of Bax to the mitochondria, triggering the mitochondrial apoptosis cascade.[3]

Palmitate-Induced Apoptosis: Palmitate induces lipoapoptosis primarily through the intrinsic pathway, often initiated by endoplasmic reticulum (ER) stress.[4][5] This leads to the upregulation of pro-apoptotic BH3-only proteins like PUMA and Bim, which in turn activate Bax and initiate mitochondrial-mediated apoptosis.[4][5]

TβMCA's intervention at the point of Bax translocation provides a crucial defense against these pro-apoptotic insults, thereby preserving cellular viability.

Quantitative Data on the Anti-Apoptotic Effects of TβMCA

The following table summarizes the key quantitative findings from a pivotal study on the anti-apoptotic effects of TβMCA.

| Parameter Measured | Apoptotic Stimulus | Treatment | Result | Reference |

| Apoptosis | Glycochenodeoxycholic acid (GCDCA) | Co-incubation with TβMCA | Reduced apoptosis to 49% (p<0.01 vs. GCDCA alone) | [1][2] |

| Mitochondrial Membrane Potential (MMP) | GCDCA (100μmol/L) | Combination treatment with TβMCA | Restored MMP to control levels | [1][2] |

| Mitochondrial Membrane Potential (MMP) | Palmitate | TβMCA | Restored breakdown of MMP | [1][2] |

| Bax Translocation | GCDCA | Simultaneous treatment with TβMCA | Inhibited translocation of Bax from the cytosol to mitochondria | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the anti-apoptotic effects of TβMCA are provided below.

Quantification of Apoptosis using Caspase 3/7 Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, leading to light production that is proportional to caspase activity.[6]

Protocol:

-

Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2 cells) in a 96-well plate and culture overnight. Treat cells with the pro-apoptotic agent (e.g., GCDCA) with or without TβMCA for the desired time.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7]

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.[6]

Assessment of Nuclear Morphology by Hoechst 33342 Staining

This method is used to visualize apoptotic changes in the nucleus, such as chromatin condensation and nuclear fragmentation.

Principle: Hoechst 33342 is a cell-permeant blue fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, the condensed chromatin stains brightly, allowing for their identification by fluorescence microscopy.[8][9][10]

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat cells with the desired apoptotic inducer and TβMCA.

-

Staining:

-

Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on a microscope slide.

-

Visualize the cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and an emission filter (around 460 nm).[9][10] Apoptotic nuclei will appear smaller, more condensed, and brighter than the nuclei of healthy cells.

-

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This assay is used to assess mitochondrial health by measuring the mitochondrial membrane potential.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of MMP.[12][13][14]

Protocol:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat as required.

-

JC-1 Staining:

-

Prepare a JC-1 working solution (e.g., 2 µM in cell culture medium).

-

Remove the treatment medium and add the JC-1 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.[14]

-

-

Data Acquisition:

-

Wash the cells with PBS or an assay buffer.

-

Measure the fluorescence intensity using a fluorescence plate reader. Red fluorescence is typically measured at an excitation/emission of ~560/595 nm, and green fluorescence at ~485/535 nm.[14]

-

Alternatively, visualize the cells using a fluorescence microscope to observe the shift from red to green fluorescence in apoptotic cells.

-

Detection of Bax Translocation by Immunoblotting

This technique is used to determine the subcellular localization of the Bax protein.

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The protein levels of Bax in each fraction are then quantified by Western blotting using a Bax-specific antibody. An increase in Bax in the mitochondrial fraction and a corresponding decrease in the cytosolic fraction indicate translocation.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells as required.

-

Subcellular Fractionation:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for Bax overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]

-

Visualizations

Signaling Pathways

Caption: GCDCA-induced apoptosis pathway and TβMCA's point of intervention.

Caption: Palmitate-induced apoptosis pathway and TβMCA's point of intervention.

Experimental Workflows

Caption: General experimental workflow for studying TβMCA's anti-apoptotic effects.

Conclusion and Future Directions

Tauro-β-muricholic acid demonstrates significant promise as a cytoprotective agent by effectively inhibiting the mitochondrial pathway of apoptosis. Its ability to prevent Bax translocation and preserve mitochondrial integrity positions it as a compelling candidate for therapeutic intervention in diseases characterized by excessive apoptosis, such as cholestatic liver disease. Further research is warranted to fully elucidate the upstream signaling events modulated by TβMCA, including its role as a Farnesoid X Receptor (FXR) antagonist and how this may influence its anti-apoptotic activity. A deeper understanding of these pathways will be crucial for the clinical translation of TβMCA and the development of novel anti-apoptotic therapies.

References

- 1. Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PuSH - Publication Server of Helmholtz Zentrum München: Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential. [push-zb.helmholtz-munich.de]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Palmitoleate attenuates palmitate-induced bim and PUMA up-regulation and hepatocyte lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 7. Caspase 3/7 Activity [protocols.io]

- 8. Apoptosis assay by Hoechst 33342 staining [bio-protocol.org]

- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Mitochondrial membrane potential assay (JC-1 assay) [bio-protocol.org]

- 13. resources.revvity.com [resources.revvity.com]

- 14. 101.200.202.226 [101.200.202.226]

- 15. youtube.com [youtube.com]

A Technical Guide to Tauro-β-muricholic Acid and Its Role in Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tauro-β-muricholic acid (T-β-MCA), a primary conjugated bile acid prominent in mice, is a key regulator of cholesterol homeostasis. Unlike many other bile acids that activate the farnesoid X receptor (FXR), T-β-MCA functions as a natural antagonist to this nuclear receptor.[1][2] This antagonism is central to its mechanism of action, preventing the negative feedback inhibition of bile acid synthesis. By inhibiting FXR signaling, T-β-MCA promotes the conversion of cholesterol into new bile acids, thereby enhancing cholesterol catabolism and excretion. This guide provides an in-depth analysis of the signaling pathways, quantitative effects, and experimental methodologies related to T-β-MCA's role in cholesterol metabolism, offering a critical resource for research and therapeutic development.

Mechanism of Action: FXR Antagonism

The primary mechanism through which T-β-MCA influences cholesterol metabolism is its antagonism of the farnesoid X receptor (FXR).[1][2] FXR is a critical sensor for bile acid levels and plays a pivotal role in regulating their synthesis and transport.

The Canonical FXR Signaling Pathway

In hepatocytes and enterocytes, bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA) bind to and activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA. This binding initiates a transcriptional cascade that ultimately suppresses bile acid synthesis to prevent their cytotoxic accumulation.

A key target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3] FXR-induced SHP inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a transcription factor essential for the expression of CYP7A1.[3][4] CYP7A1 encodes Cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic bile acid synthesis pathway that converts cholesterol into 7α-hydroxycholesterol.[5][6]

In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans).[7] FGF15 is secreted into the portal circulation, travels to the liver, and binds to its receptor (FGFR4), which signals to suppress CYP7A1 expression, providing an additional layer of feedback control.[8]

T-β-MCA's Role as an FXR Antagonist

T-β-MCA competes with activating bile acids for binding to FXR but fails to induce the conformational change necessary for coactivator recruitment and transcriptional activation. By antagonizing FXR, T-β-MCA prevents the induction of SHP in the liver and FGF15 in the intestine.[1][2][8] This disinhibition allows for the continued, robust expression of CYP7A1, leading to an increased rate of cholesterol catabolism into new bile acids.

Quantitative Effects on Cholesterol Metabolism

Administration of T-β-MCA or modulation of its endogenous levels has quantifiable effects on gene expression, bile acid pool composition, and systemic cholesterol levels.

Gene Expression Changes

Studies in mice demonstrate that inhibiting FXR signaling, either through genetic knockout or by increasing T-β-MCA levels, leads to significant changes in the expression of genes critical to cholesterol and bile acid homeostasis.

Table 1: T-β-MCA-Mediated Changes in Gene Expression

| Gene | Organ | Function | Change due to T-β-MCA (FXR Antagonism) | Reference |

|---|---|---|---|---|

| CYP7A1 | Liver | Rate-limiting enzyme in bile acid synthesis | Increased | [1][2][8] |

| SHP | Liver/Ileum | Repressor of CYP7A1 transcription | Decreased | [2][9] |

| FGF15 | Ileum | Endocrine repressor of CYP7A1 | Decreased | [2][7] |

| CYP8B1 | Liver | Synthesizes cholic acid, affecting bile hydrophobicity | Decreased (FXR activation normally induces it) | [10] |

| ABCG5/G8 | Liver | Transporters for biliary cholesterol secretion | Increased (Indirectly, via LXR pathway) |[6] |

Impact on Cholesterol and Bile Acid Levels

The molecular changes translate into significant physiological effects on cholesterol balance. By promoting the use of cholesterol as a substrate for bile acid synthesis, T-β-MCA helps lower hepatic and systemic cholesterol levels.

Table 2: Physiological and Metabolic Effects of Increased T-β-MCA Activity

| Parameter | Effect | Mechanism | Reference(s) |

|---|---|---|---|

| Bile Acid Synthesis | Increased | Upregulation of CYP7A1 expression. | [1][5] |

| Bile Acid Pool Size | Increased | Enhanced synthesis rate. | [10] |

| Biliary Cholesterol Secretion | Increased | Elevated bile flow and indirect effects on transporters like ABCG5/G8. | [6][11] |

| Intestinal Cholesterol Absorption | Decreased | Altered bile acid composition (more hydrophilic) reduces micellar solubilization of cholesterol. | [10][11] |

| Fecal Neutral Sterol Excretion | Increased | Combination of increased biliary secretion and decreased intestinal absorption. | [12][13] |

| Fecal Bile Acid Excretion | Increased | Larger, more hydrophilic bile acid pool is less efficiently reabsorbed. | [14] |

| Plasma Cholesterol Levels | Decreased | Increased hepatic uptake and catabolism to meet demand for bile acid synthesis. | [14][15] |

| Hepatic Cholesterol Levels | Decreased | Increased conversion to bile acids. |[14] |

Key Experimental Protocols

Investigating the effects of T-β-MCA requires specific in vivo and in vitro methodologies.

In Vivo Animal Study Protocol

This protocol describes a typical experiment to assess the metabolic effects of an FXR antagonist like T-β-MCA in a diet-induced obesity mouse model.

Objective: To determine the effect of T-β-MCA on cholesterol metabolism, bile acid synthesis, and gene expression in high-fat diet-fed mice.

Methodology:

-

Animal Model: Male C57BL/6J mice, 8 weeks old.

-

Acclimatization: House mice under a 12-hour light/dark cycle for one week with ad libitum access to standard chow and water.[16]

-

Diet-Induced Obesity: Switch mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and metabolic dysregulation.[2][17]

-

Grouping (n=8-10 per group):

-

Group 1: HFD + Vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage, daily.

-

Group 2: HFD + T-β-MCA (e.g., 10-50 mg/kg body weight) via oral gavage, daily.

-

-

Treatment Period: 4-8 weeks.

-